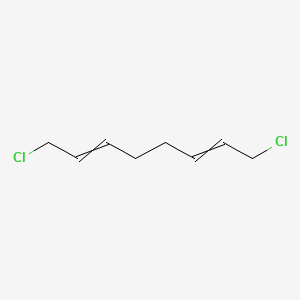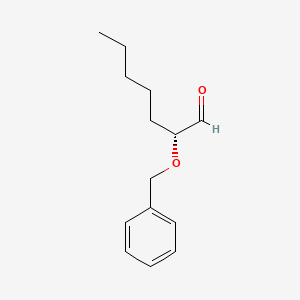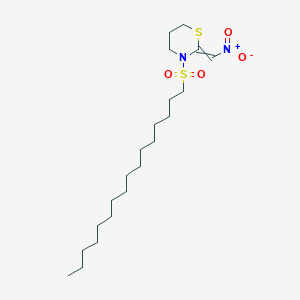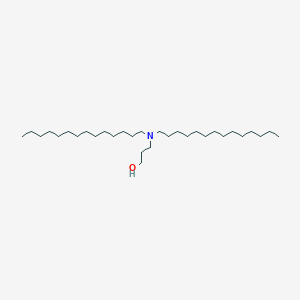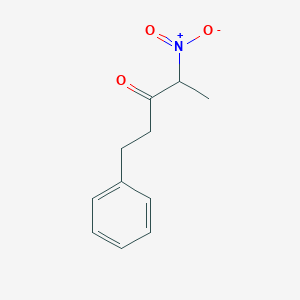
2-Methyl-2-nitro-3-oxononyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-nitro-3-oxononyl acetate is an organic compound with a complex structure that includes nitro, oxo, and acetate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-3-oxononyl acetate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by esterification. The nitration process typically uses nitric acid as the nitrating agent under controlled temperature conditions to introduce the nitro group. The esterification step involves reacting the nitrated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
2-Methyl-2-nitro-3-oxononyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .
科学研究应用
2-Methyl-2-nitro-3-oxononyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and acetate groups into other molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-nitro-3-oxononyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways .
相似化合物的比较
Similar Compounds
2-Methyl-3-nitroaniline: Similar in structure but lacks the acetate group.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon skeleton.
3-Nitro-2-oxopropyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
2-Methyl-2-nitro-3-oxononyl acetate is unique due to the combination of nitro, oxo, and acetate groups in a single molecule
属性
CAS 编号 |
88226-44-2 |
|---|---|
分子式 |
C12H21NO5 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
(2-methyl-2-nitro-3-oxononyl) acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-5-6-7-8-11(15)12(3,13(16)17)9-18-10(2)14/h4-9H2,1-3H3 |
InChI 键 |
BSCBMLBELMXFIO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(C)(COC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



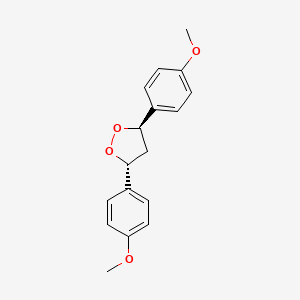
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)

